

Comparative Analysis of Jak3-IN-11 Crossreactivity with other Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **Jak3-IN-11**, a potent and irreversible inhibitor of Janus Kinase 3 (JAK3). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

High Selectivity of Jak3-IN-11 for JAK3

Jak3-IN-11 is a covalent inhibitor that achieves its high selectivity by targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3. This residue is not present in the other members of the JAK family (JAK1, JAK2, and TYK2), providing a structural basis for its specific inhibitory action.[1][2] The irreversible covalent bond formed between **Jak3-IN-11** and Cys909 leads to potent and sustained inhibition of JAK3 activity.[3]

Quantitative Kinase Inhibition Data

The inhibitory activity of **Jak3-IN-11** against the Janus kinase family has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50). The data clearly demonstrates the remarkable selectivity of **Jak3-IN-11** for JAK3 over other JAK isoforms.



Kinase	IC50 (nM)	Fold Selectivity vs. JAK3
JAK3	1.7	1
JAK1	1320	>776
JAK2	1000	>588

Data sourced from MedChemExpress.[3]

This high degree of selectivity, with over 588-fold preference for JAK3 compared to other JAK family members, makes **Jak3-IN-11** a valuable tool for dissecting the specific roles of JAK3 in cellular signaling pathways.[3]

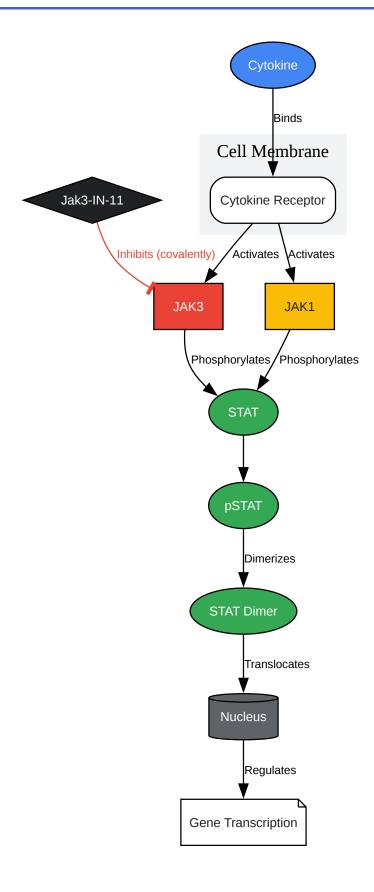
Kinome-wide Selectivity Profile

While specific kinome-wide screening data for **Jak3-IN-11** is not publicly available, studies on other covalent JAK3 inhibitors targeting the same Cys909 residue provide insights into potential off-target interactions. Kinome scanning of such inhibitors has revealed excellent overall selectivity.[4][5] However, kinases that also possess a cysteine residue in a structurally analogous position within the ATP-binding site are potential off-targets. These can include members of the TEC family kinases and EGFR.[1][4]

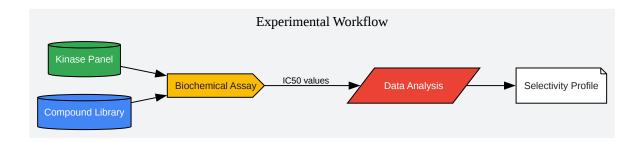
Signaling Pathway and Experimental Workflow

To understand the context of **Jak3-IN-11**'s action and how its selectivity is determined, the following diagrams illustrate the JAK/STAT signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.









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